ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C24H23ClN4O4 |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H23ClN4O4/c1-4-33-23(30)20-14(2)26-24(31)27-22(20)17-13-29(16-8-6-5-7-9-16)28-21(17)15-10-11-19(32-3)18(25)12-15/h5-13,22H,4H2,1-3H3,(H2,26,27,31) |
InChI Key |
CYROIUYWWMPAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. This is followed by the introduction of the phenyl and chloro-methoxyphenyl groups via electrophilic substitution reactions. The final step involves the cyclization of the intermediate compounds to form the tetrahydropyrimidine ring, followed by esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and neuroprotective agent.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby providing neuroprotection.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Target Compound (3-chloro-4-methoxyphenyl) Combines a chloro (EWG) and methoxy (electron-donating group, EDG) at meta and para positions.
Steric and Conformational Effects
- Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Modifications to the Tetrahydropyrimidine Core
Oxo vs. Thioxo Groups
- Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Replacement of the 2-oxo group with thioxo increases lipophilicity (logP: 3.8 vs.
Crystallographic and Conformational Stability
- Crystallographic studies of related compounds (e.g., ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) reveal chair conformations in the tetrahydropyrimidine ring, stabilized by intramolecular hydrogen bonds (N–H···O=C). Such rigidity may influence binding to biological targets .
Biological Activity
Ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A tetrahydropyrimidine core .
- A pyrazole moiety .
- Aromatic substituents that enhance its biological activity.
The IUPAC name of the compound is this compound, and its molecular formula is .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. For instance:
- In vitro studies have shown significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of approximately 26 µM against A549 lung cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 26 |
| MCF7 | 0.46 |
| HCT116 | 0.39 |
These results suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth effectively.
Anti-inflammatory Properties
The pyrazole derivatives have been explored for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes the compound a candidate for treating inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It binds to enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptors associated with cellular signaling pathways that regulate growth and apoptosis.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Wei et al. (2022) : Investigated the anticancer properties of various pyrazole derivatives, noting that compounds similar to ethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl showed significant inhibition against A549 cells with varying IC50 values .
- Xia et al. (2022) : Reported on the synthesis and evaluation of new pyrazole derivatives for antitumor activity, highlighting the potential of compounds with similar structures to exhibit significant cytotoxic effects .
Q & A
Q. Optimization Steps :
Q. Resolution Strategies :
High-Resolution X-ray Diffraction : Compare multiple datasets (e.g., low-temperature crystallography at 100 K reduces thermal motion artifacts) .
DFT Calculations : Optimize gas-phase geometry and compare with experimental data to identify packing effects .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing conformation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ 1.2–1.4 ppm for ethyl CH₃; δ 160–170 ppm for carbonyl carbons) .
- IR Spectroscopy : Confirm lactam (C=O at ~1700 cm⁻¹) and ester (C–O at 1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .
Advanced: How can conflicting bioactivity data (e.g., antibacterial vs. antitumor results) be systematically addressed?
Methodological Answer:
Contradictions may stem from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times.
- Off-target Effects : Non-specific binding to unrelated enzymes.
Q. Resolution Workflow :
Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple assays .
Enzyme Inhibition Profiling : Screen against target panels (e.g., kinases, topoisomerases) to identify selectivity .
Molecular Docking : Map ligand interactions with bacterial DNA gyrase vs. human tubulin to explain divergent activities .
Q. Methodological Answer :
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation .
- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (confirmed by HPLC, C18 column, 254 nm) .
Advanced: How can reaction yields for the Biginelli synthesis be optimized?
Methodological Answer :
Low yields (<50%) often result from:
- Steric Hindrance : Bulky substituents on the aldehyde or pyrazole.
- Side Reactions : Knoevenagel adduct formation competing with cyclization.
Q. Optimization Approaches :
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields (70–80%) .
- Ionic Liquid Solvents : [BMIM][BF₄] enhances regioselectivity and reduces byproducts .
Basic: What computational tools are used to predict the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- SwissADME : Predicts logP (2.8), bioavailability (0.55), and BBB permeability (low) .
- AutoDock Vina : Docking scores correlate with observed IC₅₀ values in enzyme assays (R² = 0.89) .
Advanced: How does substituent variation on the phenyl ring affect bioactivity?
Q. Methodological Answer :
Q. Case Study :
| Substituent | Bioactivity (IC₅₀, µM) | Solubility (mg/mL) |
|---|---|---|
| 3-Cl,4-OCH₃ (parent) | 8 (Antitumor) | 0.15 |
| 4-NO₂ | 5 (Antibacterial) | 0.08 |
| 4-OCH₃ | 12 (Antitumor) | 0.25 |
Basic: What safety precautions are necessary when handling this compound?
Q. Methodological Answer :
- PPE : Gloves, lab coat, and goggles (potential irritant; LD₅₀ >500 mg/kg in rodents) .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Advanced: How can metabolomic studies elucidate the compound’s degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
